![molecular formula C15H20O3S B14229226 (7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane CAS No. 824940-79-6](/img/structure/B14229226.png)
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzenesulfinyl group attached to a spirocyclic nonane ring system, which includes a 1,4-dioxane moiety. The presence of the benzenesulfinyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic nonane core, followed by the introduction of the benzenesulfinyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure. The benzenesulfinyl group can be introduced through a sulfoxidation reaction using reagents like benzenesulfinyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted benzenesulfinyl derivatives
Scientific Research Applications
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane is primarily influenced by the benzenesulfinyl group. This group can interact with various molecular targets, including enzymes and receptors, through oxidation-reduction reactions. The spirocyclic structure may also play a role in the compound’s ability to bind to specific biological targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (7S)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane
- (7S)-7-[(Benzenesulfanyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane
Uniqueness
(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its sulfonyl and sulfanyl analogs, the sulfinyl group offers a different oxidation state and reactivity profile, making it a valuable compound for various applications.
Properties
CAS No. |
824940-79-6 |
|---|---|
Molecular Formula |
C15H20O3S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(8S)-8-(benzenesulfinylmethyl)-8-methyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C15H20O3S/c1-14(7-8-15(11-14)17-9-10-18-15)12-19(16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3/t14-,19?/m0/s1 |
InChI Key |
JATSEPWIWHOHKX-KTQQKIMGSA-N |
Isomeric SMILES |
C[C@@]1(CCC2(C1)OCCO2)CS(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(CCC2(C1)OCCO2)CS(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


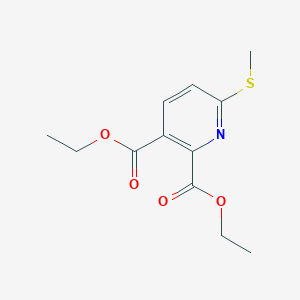
![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
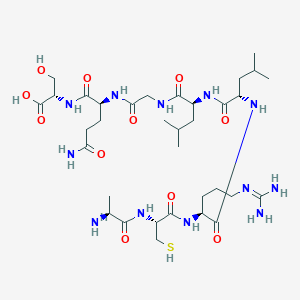
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
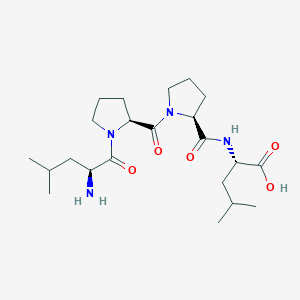
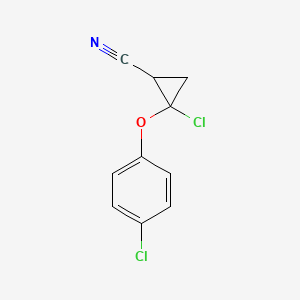
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
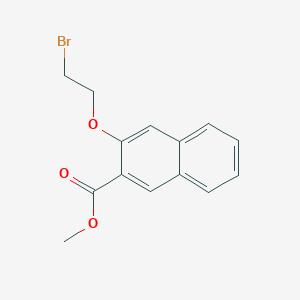
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
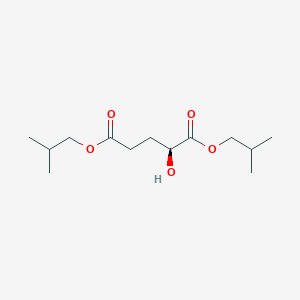
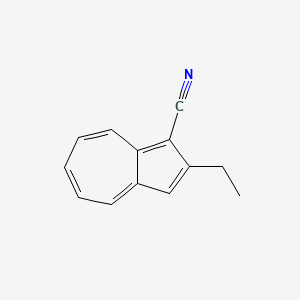
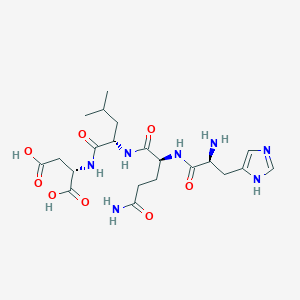
![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
